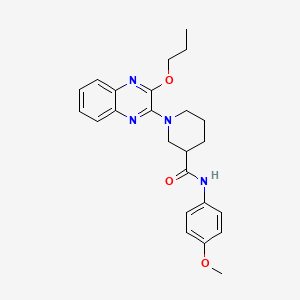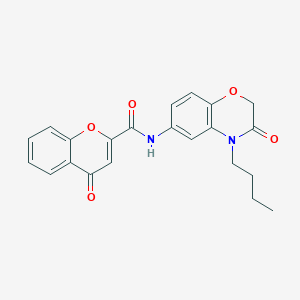
N-(4-methoxyphenyl)-1-(3-propoxyquinoxalin-2-yl)piperidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
「N-(4-メトキシフェニル)-1-(3-プロポキシキノキサリン-2-イル)ピペリジン-3-カルボキサミド」は、ピペリジンカルボキサミド類に属する合成有機化合物です。このクラスの化合物は、様々な生物学的標的への影響を含む、潜在的な薬理学的特性についてしばしば研究されています。
製法
合成経路と反応条件
「N-(4-メトキシフェニル)-1-(3-プロポキシキノキサリン-2-イル)ピペリジン-3-カルボキサミド」の合成は、通常、複数段階の有機反応を伴います。一般的な合成経路には、次のようなものが含まれる可能性があります。
キノキサリン核の形成: これは、酸性条件下でのo-フェニレンジアミンと1,2-ジカルボニル化合物の縮合によって達成できます。
プロポキシ基の付加: キノキサリン核は、塩基の存在下でプロピルハライドでアルキル化することができます。
ピペリジン環の形成: ピペリジン環は、適切な前駆体を含む環化反応によって合成できます。
メトキシフェニル基とのカップリング: 最後のステップは、アミド結合形成条件下で、ピペリジン誘導体とメトキシフェニルカルボン酸またはその誘導体をカップリングすることです。
工業生産方法
工業生産方法は、コストと環境への影響を最小限に抑えながら、収率と純度を最大化するように、上記の合成経路を最適化する可能性があります。これには、連続フロー反応器、高度な精製技術、グリーンケミストリーの原則の使用が含まれる可能性があります。
化学反応解析
反応の種類
「N-(4-メトキシフェニル)-1-(3-プロポキシキノキサリン-2-イル)ピペリジン-3-カルボキサミド」は、次のような様々な化学反応を起こす可能性があります。
酸化: この化合物は、メトキシ基またはプロポキシ基で酸化される可能性があります。
還元: 還元反応は、キノキサリン環またはアミド結合を標的にすることができます。
置換: 芳香環は、求電子置換反応または求核置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム、三酸化クロム、過酸化水素などがあります。
還元: 水素化アルミニウムリチウムまたは水素化ホウ素ナトリウムなどの還元剤を使用できます。
置換: ハロゲン、ニトロ化剤、スルホン化剤などの試薬は、置換反応に使用できます。
主な生成物
これらの反応の主な生成物は、使用される特定の条件と試薬によって異なります。例えば、酸化によってキノキサリンN-オキシドが生成される可能性があり、還元によって官能基が変化したピペリジン誘導体が生成される可能性があります。
科学研究への応用
「N-(4-メトキシフェニル)-1-(3-プロポキシキノキサリン-2-イル)ピペリジン-3-カルボキサミド」は、次のような様々な科学研究への応用を持つ可能性があります。
化学: より複雑な分子の合成のためのビルディングブロックとして。
生物学: 生物学的巨大分子との相互作用を研究します。
医学: 様々な疾患に対する治療薬としての可能性を調査しています。
産業: 新規材料の開発や化学反応の触媒としての潜在的な用途。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-methoxyphenyl)-1-(3-propoxyquinoxalin-2-yl)piperidine-3-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoxaline Core: This can be achieved by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Attachment of the Propoxy Group: The quinoxaline core can be alkylated with a propyl halide in the presence of a base.
Formation of the Piperidine Ring: The piperidine ring can be synthesized via a cyclization reaction involving appropriate precursors.
Coupling with the Methoxyphenyl Group: The final step involves coupling the piperidine derivative with a methoxyphenyl carboxylic acid or its derivative under amide bond-forming conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
“N-(4-methoxyphenyl)-1-(3-propoxyquinoxalin-2-yl)piperidine-3-carboxamide” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized at the methoxy or propoxy groups.
Reduction: Reduction reactions could target the quinoxaline ring or the amide bond.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline N-oxides, while reduction could produce piperidine derivatives with altered functional groups.
科学的研究の応用
“N-(4-methoxyphenyl)-1-(3-propoxyquinoxalin-2-yl)piperidine-3-carboxamide” may have various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
作用機序
「N-(4-メトキシフェニル)-1-(3-プロポキシキノキサリン-2-イル)ピペリジン-3-カルボキサミド」の作用機序は、その特定の生物学的標的に依存します。酵素、受容体、その他のタンパク質と相互作用して、その活性を調節し、様々な生理学的効果をもたらす可能性があります。正確な経路を解明するには、詳細な研究が必要です。
類似化合物との比較
類似化合物
- N-(4-メトキシフェニル)-1-(キノキサリン-2-イル)ピペリジン-3-カルボキサミド
- N-(4-メトキシフェニル)-1-(3-エトキシキノキサリン-2-イル)ピペリジン-3-カルボキサミド
- N-(4-メトキシフェニル)-1-(3-ブトキシキノキサリン-2-イル)ピペリジン-3-カルボキサミド
独自性
「N-(4-メトキシフェニル)-1-(3-プロポキシキノキサリン-2-イル)ピペリジン-3-カルボキサミド」は、官能基の組み合わせとキノキサリン環のプロポキシ置換が独特です。この独特の構造は、類似化合物と比較して、明確な薬理学的特性と反応性を付与する可能性があります。
特性
分子式 |
C24H28N4O3 |
|---|---|
分子量 |
420.5 g/mol |
IUPAC名 |
N-(4-methoxyphenyl)-1-(3-propoxyquinoxalin-2-yl)piperidine-3-carboxamide |
InChI |
InChI=1S/C24H28N4O3/c1-3-15-31-24-22(26-20-8-4-5-9-21(20)27-24)28-14-6-7-17(16-28)23(29)25-18-10-12-19(30-2)13-11-18/h4-5,8-13,17H,3,6-7,14-16H2,1-2H3,(H,25,29) |
InChIキー |
LIUDRVLBJKLZCP-UHFFFAOYSA-N |
正規SMILES |
CCCOC1=NC2=CC=CC=C2N=C1N3CCCC(C3)C(=O)NC4=CC=C(C=C4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-bromo-3-methyl-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B11305151.png)
![N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11305154.png)
![2-(3,4-dimethylphenoxy)-N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]propanamide](/img/structure/B11305159.png)
![2-(2-methoxyphenoxy)-N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}propanamide](/img/structure/B11305165.png)
![2-[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B11305168.png)
![4-({[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)butanoic acid](/img/structure/B11305177.png)
![Ethyl 4-{[(7-methyl-1-benzoxepin-4-yl)carbonyl]amino}benzoate](/img/structure/B11305178.png)

![5-chloro-3,6-dimethyl-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B11305188.png)
![2-{2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(prop-2-en-1-yl)acetamide](/img/structure/B11305190.png)
![3-benzyl-9-(2-methoxybenzyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11305195.png)

![N-(3-chloro-4-methoxyphenyl)-1-methyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11305217.png)
